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Executive Summary

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known
genetic contributors to Parkinson's disease (PD). These mutations lead to a hyperactive kinase
state, disrupting crucial cellular processes and contributing to neurodegeneration. DNL-201 is a
first-in-class, central nervous system (CNS)-penetrant small molecule inhibitor of LRRK2
kinase activity. This technical guide delineates the mechanism of action of DNL-201, supported
by preclinical and clinical data, providing a comprehensive resource for the scientific
community. Through its targeted inhibition of LRRK2, DNL-201 has demonstrated the potential
to correct downstream pathway dysregulation and restore lysosomal function, offering a
promising disease-modifying therapeutic strategy for Parkinson's disease.

The Role of LRRK2 in Parkinson's Disease
Pathogenesis

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and
GTPase functions.[1] Pathogenic mutations, such as the common G2019S variant, enhance its
kinase activity, which is believed to be a central driver of neurodegeneration in both genetic and
sporadic forms of Parkinson's disease.[2][3][4] Increased LRRK2 kinase activity is implicated in
a cascade of cellular dysfunctions, including:
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e Lysosomal Dysfunction: Hyperactive LRRK2 impairs the function of lysosomes, the cellular
machinery responsible for waste clearance and recycling.[2][5][6][7] This impairment can
lead to the accumulation of toxic protein aggregates, a hallmark of Parkinson's disease.

» Vesicular Trafficking Deficits: LRRK2 plays a role in regulating the movement of vesicles
within cells. Pathogenic mutations can disrupt this process, affecting neurotransmission and
other vital cellular functions.[1]

o Neuroinflammation: Aberrant LRRK2 activity has been linked to the activation of microglia
and subsequent neuroinflammatory processes, which contribute to the progressive loss of
dopaminergic neurons.[1][3][8]

» Alpha-Synuclein Pathology: Evidence suggests a connection between LRRK2 activity and
the aggregation of alpha-synuclein, the primary component of Lewy bodies found in the
brains of Parkinson's disease patients.[1][3][8]

DNL-201: Mechanism of Action

DNL-201 is a selective, ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] By binding to
the ATP-binding pocket of the LRRK2 kinase domain, DNL-201 prevents the phosphorylation of
LRRK2 itself (autophosphorylation) and its downstream substrates. This targeted inhibition is
designed to normalize the pathological hyperactivity of LRRK2, thereby addressing the
downstream cellular consequences.

Signaling Pathway of LRRK2 and DNL-201 Intervention

The following diagram illustrates the core signaling pathway of LRRK2 and the point of
intervention for DNL-201.
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Caption: DNL-201 inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and
downstream lysosomal dysfunction.

Preclinical Evidence

A robust preclinical data package supports the mechanism of action and therapeutic potential
of DNL-201.

In Vitro Studies

In various cell-based assays, DNL-201 demonstrated dose-dependent suppression of LRRK2
kinase activity.[2] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine
935 (pS935), a marker of autophosphorylation, and of Rab10 at threonine 73 (pT73), a direct
substrate of LRRK2.[5][6] Furthermore, in cellular models with LRRK2 mutations, DNL-201
treatment restored lysosomal structure and function.[2][5][6]

In Vivo Studies

Studies in animal models, including rats and cynomolgus macaques, showed that DNL-201
effectively penetrates the CNS and inhibits LRRK2 kinase activity in both the brain and
peripheral tissues in a dose-dependent manner.[2][9] Chronic administration in macaques for
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up to nine months was well-tolerated, with no significant adverse effects on lung or kidney
function at therapeutic doses.[2][6]

Clinical Development of DNL-201

DNL-201 has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and
Parkinson's disease patients, respectively.

Phase 1 Study in Healthy Volunteers

A Phase 1 study involving 122 healthy volunteers demonstrated that DNL-201 was generally
safe and well-tolerated.[5][6] The study assessed single and multiple ascending doses and
confirmed robust target engagement and CNS penetration.[5]

Parameter Result Citation

Participants 122 healthy volunteers [51[6]

) Single and multiple ascending
Dosing
doses

Generally well-tolerated; no
serious adverse events
reported. Most common
Safety [2]
adverse events were
headache, dizziness, and

nausea.

o Robust cerebrospinal fluid
Pharmacokinetics ) [5][6]
penetration observed.

] Dose-dependent inhibition of
Pharmacodynamics o [2]
LRRK2 activity.

At the highest dose, LRRK2
) ) activity was inhibited by 90% at
Biomarker Modulation [1]
peak and 50% at trough blood

concentrations.
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Phase 1b Study in Parkinson's Disease Patients

A Phase 1b study enrolled 28 Parkinson's disease patients, including both LRRK2 mutation

carriers and non-carriers.[5][6][10] This study further confirmed the safety and tolerability of

DNL-201 and its ability to engage its target and modulate downstream biomarkers.[10]

High Dose o
Parameter Low Dose (LD) (HD) Placebo Citation
Participants 9 12 7 [10]
Duration 28 days 28 days 28 days [10]
Majority
experienced no o
) Majority
or mild ) )
experienced mild
Safety treatment- - [10]
to moderate
emergent
TEAEs.
adverse events
(TEAES).
Headache, Headache,
Common TEAEs - [10]
Nausea Nausea
pS935 LRRK2 50-75% inhibition ~ 50-75% inhibition (10]
Inhibition at steady state at steady state
Urinary BMP Dose-dependent  Dose-dependent ]
Reduction reduction reduction

Experimental Protocols

Detailed experimental protocols are proprietary and can be found in the supplementary

materials of the cited publications. The following provides a high-level overview of the key

methodologies used.

LRRK2 Kinase Activity Assays

e pS935 LRRK2 and pT73 Rab10 Measurement: Western blotting or enzyme-linked
immunosorbent assays (ELISA) are standard methods used to quantify the phosphorylation
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status of LRRK2 and Rab10 in peripheral blood mononuclear cells (PBMCs) and brain tissue
homogenates. These assays utilize specific antibodies that recognize the phosphorylated

forms of the target proteins.

Lysosomal Function Assessment

» Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid enriched in the
internal vesicles of lysosomes, and its levels in urine are considered a biomarker of
lysosomal function.[6] Urinary BMP levels are typically quantified using liquid
chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP is consistent with

the modulation of lysosomal pathways.[2]

DNL-201 Pharmacokinetic Analysis

e LC-MS/MS: The concentration of DNL-201 in plasma and cerebrospinal fluid (CSF) is
determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly
sensitive and specific method for quantifying small molecules in biological matrices.

The following diagram outlines the general workflow for assessing DNL-201's effects in a

clinical setting.
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Caption: Workflow for clinical evaluation of DNL-201 in Parkinson's disease patients.

Conclusion and Future Directions

DNL-201 has demonstrated a clear mechanism of action by potently and selectively inhibiting
LRRK2 kinase activity. Preclinical and clinical studies have provided strong evidence of target
engagement in both the periphery and the CNS, leading to the modulation of downstream
pathways implicated in Parkinson's disease pathogenesis. The observed effects on lysosomal
biomarkers further support the hypothesis that LRRK2 inhibition can correct lysosomal
dysfunction.[5][11]

While DNL-201 was found to be generally safe and well-tolerated, Denali Therapeutics and
Biogen have opted to advance a second-generation LRRK2 inhibitor, BIIB122 (formerly
DNL151), into later-stage clinical trials due to its pharmacological properties allowing for more
flexible dosing.[2] Nevertheless, the data generated from the DNL-201 program have been
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instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease and have

provided proof-of-concept for this therapeutic modality.[2] Further clinical development of

LRRK2 inhibitors holds the promise of delivering a much-needed disease-modifying therapy for

individuals with Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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